3-Ethyl-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea
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Overview
Description
1-Ethyl-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea, also known as heterocyclic chalcone , is a synthetic compound with potential biological activity. It is derived from a natural product and has been investigated for its antinociceptive, anti-inflammatory, and hypoglycemic effects in adult zebrafish . The compound’s structure combines a urea moiety with a thiophene-containing chalcone scaffold.
Synthesis Analysis
The synthesis of heterocyclic chalcone involves the Claisen−Schmidt condensation reaction. This method aims to obtain medium to high yields of chalconic derivatives. Researchers manipulate the aromatic rings and replace them with heterocycles to enhance biological activity. The synthesis of novel chalcone molecules contributes to drug discovery and development .
Molecular Structure Analysis
The molecular structure of heterocyclic chalcone includes a urea group (1-ethyl-3-urea) linked to a chalcone framework. The chalcone portion consists of a thiophene ring with a hydroxyphenyl substituent. Analyzing the 1H, 13C, and infrared spectra confirms its structure .
Chemical Reactions Analysis
Heterocyclic chalcone can participate in various chemical reactions due to its chalcone scaffold. These reactions may include nucleophilic additions, cyclizations, and substitutions. For example, it can undergo Michael additions or form imines with amino groups. The presence of the thiophene ring also influences its reactivity .
Properties
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-16-15(19)17-10-13(18)11-5-7-12(8-6-11)14-4-3-9-20-14/h3-9,13,18H,2,10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAGEBLTNSENLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(C=C1)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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